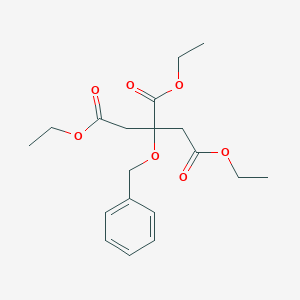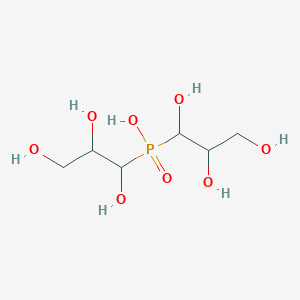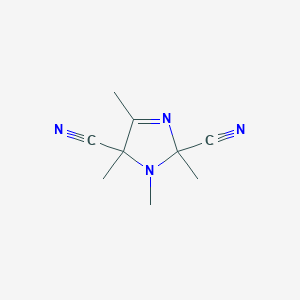
4,4'-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) is a complex organic compound with the molecular formula C20H28N6O2. This compound is known for its unique structure, which includes two aminobenzenecarboximidamide groups connected by a hexanediyldiimino linker. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) typically involves the reaction of 1,6-hexanediamine with 3-aminobenzenecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The starting materials are mixed and passed through a reactor where the reaction takes place under optimized conditions. This method allows for better control over reaction parameters and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various halogenating agents or nucleophiles; reactions are conducted under mild to moderate conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Oxydianiline: A related compound with similar structural features but different functional groups.
1,3-Bis(4-aminophenoxy)benzene: Another compound with a similar backbone but different substituents.
Uniqueness
4,4’-(1,6-Hexanediyldiimino)bis(3-aminobenzenecarboximidamide) is unique due to its hexanediyldiimino linker, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
125880-88-8 |
|---|---|
Formule moléculaire |
C20H30N8 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-amino-4-[6-(2-amino-4-carbamimidoylanilino)hexylamino]benzenecarboximidamide |
InChI |
InChI=1S/C20H30N8/c21-15-11-13(19(23)24)5-7-17(15)27-9-3-1-2-4-10-28-18-8-6-14(20(25)26)12-16(18)22/h5-8,11-12,27-28H,1-4,9-10,21-22H2,(H3,23,24)(H3,25,26) |
Clé InChI |
WHBMNMVYLUEXCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)N)NCCCCCCNC2=C(C=C(C=C2)C(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


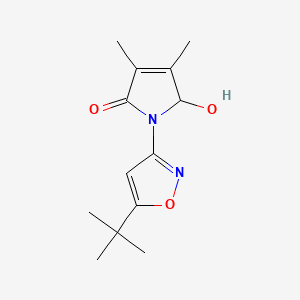

![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)

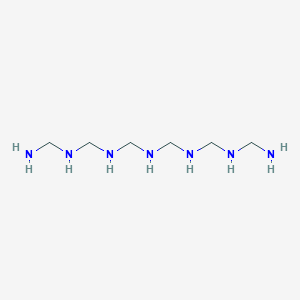
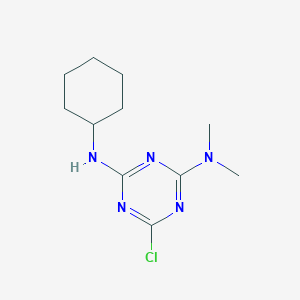
sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
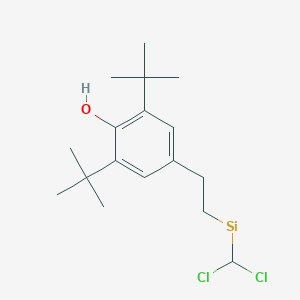
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
